molecular formula C5H7ClFNS B11729448 (5-Fluorothiophen-2-yl)methanamine hydrochloride

(5-Fluorothiophen-2-yl)methanamine hydrochloride

Cat. No.: B11729448
M. Wt: 167.63 g/mol
InChI Key: ZNEKXKGNZHTXHX-UHFFFAOYSA-N
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Description

(5-Fluorothiophen-2-yl)methanamine hydrochloride (CAS: 1855889-50-7) is a fluorinated thiophene derivative with the molecular formula C₅H₇ClFNS. The compound features a thiophene ring substituted with a fluorine atom at the 5-position and an aminomethyl group at the 2-position, which is protonated as a hydrochloride salt. This structure confers unique electronic properties due to fluorine's electronegativity and the aromatic thiophene system, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClFNS

Molecular Weight

167.63 g/mol

IUPAC Name

(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H6FNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H

InChI Key

ZNEKXKGNZHTXHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CN.Cl

Origin of Product

United States

Preparation Methods

Reduction of 5-Fluorothiophene-2-carbonitrile

A widely employed method involves the reduction of 5-fluorothiophene-2-carbonitrile to the corresponding primary amine. The nitrile group is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via nucleophilic attack by hydride ions, yielding (5-fluorothiophen-2-yl)methanamine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions:

  • Catalyst/Reagent: LiAlH₄ (2.5 equiv)

  • Solvent: THF, reflux at 65°C for 6–8 hours

  • Workup: Quenching with aqueous NH₄Cl, extraction with dichloromethane

  • Yield: 68–72% (free amine), 85–90% after salt formation

ParameterValue
Temperature65°C
Reaction Time8 hours
Purity (HPLC)≥98%
Isolated Yield72% (amine), 90% (salt)

This method is favored for its simplicity but requires careful handling of pyrophoric LiAlH₄. Alternative reducing agents such as Raney nickel under hydrogen gas (1–3 atm) have been explored, though yields are marginally lower (60–65%).

Nucleophilic Substitution of 2-Halo-5-fluorothiophene

Substitution of halogenated thiophenes with ammonia or ammonium salts offers a direct route to the amine. For example, 2-chloro-5-fluorothiophene reacts with aqueous ammonia in the presence of a copper(I) iodide catalyst, forming the primary amine through an SNAr mechanism. The reaction is conducted in a sealed tube at elevated temperatures to enhance reactivity.

Optimized Protocol:

  • Substrate: 2-Chloro-5-fluorothiophene (1.0 equiv)

  • Ammonia Source: NH₄OH (28% w/w, 5.0 equiv)

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent: DMSO, 120°C, 24 hours

  • Yield: 55–60% (amine), 80–85% (salt)

ParameterValue
Temperature120°C
PressureSealed tube
Catalyst Loading10 mol% CuI
Isolated Yield60% (amine)

This method is limited by the availability of halogenated thiophene precursors and competing side reactions (e.g., dehalogenation). Microwave-assisted synthesis has been reported to reduce reaction times to 2–4 hours with comparable yields.

Reductive Amination of 5-Fluorothiophene-2-carbaldehyde

Reductive amination of 5-fluorothiophene-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) provides a mild alternative. The aldehyde is condensed with ammonia in situ, forming an imine intermediate that is selectively reduced to the primary amine.

Procedure:

  • Aldehyde: 5-Fluorothiophene-2-carbaldehyde (1.0 equiv)

  • Ammonia Source: NH₄OAc (3.0 equiv)

  • Reducing Agent: NaBH₃CN (1.5 equiv)

  • Solvent: MeOH, room temperature, 12 hours

  • Yield: 75–80% (amine), 88–92% (salt)

ParameterValue
pH6–7 (buffered)
Reaction Time12 hours
Purity (NMR)≥95%
Isolated Yield80% (amine)

This method avoids extreme temperatures and moisture-sensitive reagents, making it suitable for scale-up. However, the aldehyde precursor must be synthesized via Vilsmeier-Haack formylation of 5-fluorothiophene, which adds preparatory steps.

Critical Analysis of Methodologies

Comparative Efficiency and Scalability

A side-by-side evaluation of the three methods reveals trade-offs between yield, safety, and scalability:

MethodYield (Amine)Safety ConcernsScalability Potential
Nitrile Reduction72%Pyrophoric reagentsModerate
Nucleophilic Substitution60%High pressureLow
Reductive Amination80%Mild conditionsHigh

Reductive amination emerges as the most scalable and safe approach, though it requires access to the aldehyde precursor. Nitrile reduction offers higher yields than substitution but necessitates stringent safety protocols.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: 5–10% MeOH in DCM). The hydrochloride salt is characterized by:

  • ¹H NMR (D₂O): δ 7.25 (d, J = 3.5 Hz, 1H, thiophene-H), 6.85 (dd, J = 3.5, 1.0 Hz, 1H, thiophene-H), 3.90 (s, 2H, CH₂NH₂).

  • HPLC: Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial and Environmental Considerations

Solvent Recovery and Waste Management

Large-scale synthesis necessitates solvent recovery systems to minimize environmental impact. For example, THF from nitrile reductions can be distilled and reused, reducing waste by 70–80%. Copper catalysts in substitution reactions require chelation (e.g., EDTA washes) before disposal.

Regulatory Compliance

The compound’s hazard profile (H302, H319) mandates adherence to GHS guidelines, including:

  • Use of fume hoods and PPE during handling.

  • Neutralization of LiAlH₄ residues with ethyl acetate prior to disposal.

Chemical Reactions Analysis

Types of Reactions

(5-Fluorothiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

(5-Fluorothiophen-2-yl)methanamine hydrochloride serves as a crucial building block for synthesizing various pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, including:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth with IC50_{50} values in the low micromolar range, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications .

Biological Studies

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its fluorine substitution enhances binding affinity to biological targets, which is critical for:

  • Enzyme Inhibition Studies : The compound has been employed to investigate its inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into drug design and development .
  • Receptor Agonism : this compound has been studied for its role as an agonist at various receptors, including adenosine receptors. This application is particularly relevant in neuropharmacology and cancer research .

Industrial Applications

In addition to its pharmaceutical relevance, this compound finds applications in the production of specialty chemicals and materials:

  • Agrochemicals : It is used as an intermediate in synthesizing agrochemicals that enhance crop protection and yield .
  • Electronic Components : The compound's unique properties make it suitable for developing materials used in electronic applications, such as conductive polymers .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound derivatives against a panel of human tumor cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition, with mean GI50_{50} values around 15 μM, indicating their potential as lead compounds for further development .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic processes. The findings revealed that the compound could effectively inhibit enzyme activity, thereby influencing metabolic pathways relevant to disease states such as diabetes and obesity .

Data Tables

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer agentsIC50_{50} values < 20 μM against tumor cells
Biological StudiesEnzyme inhibition studiesSignificant inhibition of target enzymes
Industrial ApplicationsAgrochemical synthesisIntermediate for crop protection agents

Mechanism of Action

The mechanism of action of (5-Fluorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets, potentially leading to more potent biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

  • (5-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS: 548772-41-4) :
    • Molecular Formula : C₅H₇Cl₂NS.
    • Key Differences : Replacement of fluorine with chlorine increases molecular weight (184 vs. 169.63 for the fluoro analog) and lipophilicity (Cl has lower electronegativity but higher molar volume). Chlorine may enhance metabolic stability but reduce solubility in polar solvents compared to fluorine .

Heterocyclic Ring Modifications

Thiophene vs. Benzothiophene/Furan
  • Benzo[b]thiophen-2-yl Methanamine Hydrochloride: Incorporates a fused benzene-thiophene ring, increasing aromaticity and planarity. NMR data () shows distinct chemical shifts due to extended conjugation .
  • Furan-2-yl Methanamine Hydrochloride :
    • Replaces sulfur with oxygen, reducing ring aromaticity and polarizability. The electron-rich furan may alter reactivity in nucleophilic substitutions compared to thiophene derivatives .
Thiazole-Based Analogs
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0): Molecular Formula: C₁₀H₉ClN₂S·HCl. Key Differences: The thiazole ring introduces two nitrogen atoms, creating a more polarizable system. Melting point (268°C) is significantly higher than thiophene analogs, suggesting stronger crystal lattice interactions .

Data Table: Comparative Properties of Selected Methanamine Hydrochlorides

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Primary Applications
(5-Fluorothiophen-2-yl)methanamine HCl C₅H₇ClFNS 169.63 F, thiophene Not reported Pharmaceutical intermediates
(5-Chlorothiophen-2-yl)methanamine HCl C₅H₇Cl₂NS 184.00 Cl, thiophene Not reported Agrochemical synthesis
Benzo[b]thiophen-2-yl methanamine HCl C₉H₁₀ClNS 203.70 Benzothiophene Not reported Drug discovery (e.g., kinase inhibitors)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 Cl, thiazole 268 Antimicrobial agents
(3-Chloropyrazin-2-yl)MethanaMine HCl C₅H₆Cl₂N₃ 179.03 Cl, pyrazine Not reported Anticancer drug intermediates

Research Findings and Implications

  • Solubility and Bioavailability : Thiazole and pyrazine derivatives exhibit lower solubility in aqueous media than thiophene analogs due to increased polarity and hydrogen bonding, impacting formulation strategies .
  • Thermal Stability : Higher melting points in thiazole derivatives (e.g., 268°C) suggest stronger intermolecular forces, critical for solid-state storage stability .

Biological Activity

(5-Fluorothiophen-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry and biological research. Its unique structure, characterized by a thiophene ring and a fluorine substituent, suggests potential interactions with various biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 275.77 g/mol
  • Chemical Structure : The presence of a fluorine atom at the 5-position enhances the compound's stability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom plays a critical role in modulating the compound's binding affinity, which can lead to enhanced potency in various biological assays.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
  • Receptor Modulation : It interacts with various receptors, potentially influencing cellular signaling pathways that are crucial for physiological responses.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound.

Study Biological Activity IC50 Value Notes
Study 1Inhibition of SLACK channels2.1 μMHigh permeability observed in MDCK-MDR1 assay .
Study 2Anti-inflammatory effectsNot specifiedPotential for therapeutic applications in inflammatory diseases.
Study 3Modulation of enzyme activityVariesSpecific interactions with metabolic enzymes leading to altered substrate processing.

Case Study 1: SLACK Channel Inhibition

A study evaluated the compound's ability to inhibit SLACK potassium channels, which are implicated in neuronal excitability. The compound demonstrated an IC50 value of 2.1 μM, indicating significant inhibitory action. High permeability across cell membranes was noted, suggesting potential for central nervous system applications .

Case Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory properties of this compound. Results indicated that the compound could effectively reduce pro-inflammatory cytokine levels in vitro, highlighting its potential as a therapeutic agent for inflammatory conditions.

Applications in Research

This compound serves as a valuable tool in various fields:

  • Pharmaceutical Development : Used as a building block for synthesizing novel therapeutic agents.
  • Biochemical Assays : Acts as a probe to study enzyme interactions and cellular pathways.
  • Material Science : Investigated for its potential use in developing specialized materials with electronic properties.

Q & A

Basic: What synthetic routes are most effective for producing (5-Fluorothiophen-2-yl)methanamine hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with fluorinated thiophene precursors. A common approach includes:

Halogenation : Introduce fluorine at the 5-position of thiophene using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature.

Amination : React the fluorinated thiophene with ammonia or a protected amine source (e.g., Gabriel synthesis) to form the methanamine group.

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous conditions to precipitate the hydrochloride salt.
Key factors affecting yield (60–85%) and purity (>95%) include reaction time, solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to remove unreacted starting materials .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Structural confirmation requires:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 6.8–7.2 ppm (thiophene protons), δ 3.9–4.2 ppm (methanamine CH2), and δ 2.5 ppm (NH2 exchange). 19^{19}F NMR confirms fluorine position (δ -110 to -115 ppm).
  • X-ray Crystallography : Resolves spatial arrangement, particularly the planar thiophene ring and amine-HCl hydrogen bonding.
  • Mass Spectrometry : ESI-MS ([M+H]+) matches the molecular formula (C5H7ClFNS).
    Cross-validation with elemental analysis (C, H, N, S ±0.3%) ensures purity .

Basic: What biological targets are associated with this compound?

Methodological Answer:
The compound’s fluorothiophene moiety and amine group enable interactions with:

  • Neurological Receptors : Serotonin (5-HT2A) and dopamine D2 receptors due to structural similarity to psychoactive phenethylamines.
  • Enzymes : CYP450 isoforms (e.g., CYP1A2) via competitive inhibition, as observed in fluorinated arylalkylamine analogs.
  • Membrane Transporters : Monoamine transporters (SERT, NET) in kinetic binding assays.
    In vitro studies using radioligand displacement assays (IC50 values) and fluorescence polarization are standard for target identification .

Advanced: How does fluorination at the 5-position influence reactivity compared to non-fluorinated analogs?

Methodological Answer:
Fluorination alters:

  • Electrophilic Reactivity : The electron-withdrawing fluorine reduces thiophene ring electron density, slowing electrophilic substitution but enhancing nucleophilic amination.
  • Metabolic Stability : Fluorine resists oxidative metabolism (e.g., CYP-mediated hydroxylation), increasing plasma half-life in in vivo models.
  • Binding Affinity : Fluorine’s electronegativity improves hydrogen bonding with target proteins (e.g., 20% higher 5-HT2A affinity vs. non-fluorinated analogs).
    Comparative studies using DFT calculations and Hammett substituent constants (σₚ = +0.06) quantify these effects .

Advanced: How can stability issues in aqueous solutions be addressed during experimental design?

Methodological Answer:
Degradation in aqueous media (pH-dependent hydrolysis) is mitigated by:

  • Buffering : Use phosphate buffer (pH 4.5–5.5) to minimize amine group protonation and thiophene ring hydrolysis.
  • Lyophilization : Store as a lyophilized powder under inert gas (Ar/N2) at -20°C to prevent hydrate formation.
  • Kinetic Studies : Monitor degradation via HPLC-UV at 254 nm; calculate t1/2t_{1/2} under varying pH/temperature to model shelf-life.
    Accelerated stability testing (40°C/75% RH for 30 days) predicts long-term storage conditions .

Advanced: How to resolve contradictions in reported receptor binding affinities?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl alter 5-HT2A KiK_i by 1.5-fold).
  • Radioligand Choice : Competing ligands (e.g., 3^3H-ketanserin vs. 3^3H-LSD) yield varying IC50IC_{50} values.
    Resolution Strategy :

Standardize assays using reference compounds (e.g., ketanserin for 5-HT2A).

Validate with orthogonal methods (SPR vs. radioligand binding).

Perform meta-analysis of published KdK_d values with Bayesian statistics to identify outliers .

Advanced: What methodologies are recommended for studying metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; analyze metabolites via LC-HRMS. Major pathways include N-demethylation and thiophene ring oxidation.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., ethoxyresorufin for CYP1A2) to determine IC50IC_{50}.
  • In Vivo PK Studies : Administer to rodents (IV/PO), collect plasma/bile, and quantify parent compound and metabolites using UPLC-MS/MS. Biliary excretion (>60%) suggests Phase II conjugation .

Advanced: How does this compound compare to halogenated analogs in pharmacological activity?

Methodological Answer:

CompoundStructural FeatureKey Activity Difference
(5-Chlorothiophen-2-yl)methanamine HClCl instead of FLower 5-HT2A affinity (ΔpIC50 = 0.8)
(5-Bromothiophen-2-yl)methanamine HClBr instead of FHigher metabolic instability (t1/2t_{1/2} reduced by 40%)
(5-Methylthiophen-2-yl)methanamine HClCH3 instead of FIncreased lipophilicity (logP +0.5)
Fluorine’s optimal balance of electronegativity and steric profile enhances target selectivity and pharmacokinetics .

Safety: What precautions are critical for handling this compound?

Methodological Answer:

  • Toxicity : Limited toxicological data (LD50 unconfirmed); assume acute toxicity (Category 4, H302) based on structural analogs.
  • PPE : Use nitrile gloves, lab coat, and goggles. Conduct reactions in a fume hood due to potential HCl vapor release.
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste (EPA Class D).
  • Storage : Airtight container with desiccant; avoid light and moisture to prevent degradation .

Advanced: What analytical methods ensure purity and identity in batch-to-batch consistency?

Methodological Answer:

  • HPLC-DAD : Use C18 column (ACN/0.1% TFA gradient); retention time 8.2±0.3 min; UV-Vis λmax 275 nm.
  • Chiral Purity : Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>99% for R/S isomers if applicable).
  • Elemental Analysis : Acceptable ranges: C (38.5±0.5%), H (4.2±0.3%), N (8.9±0.3%).
  • Karl Fischer Titration : Moisture content <0.5% w/w.
    Document batch records with these parameters to meet GMP-like standards for research-grade material .

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